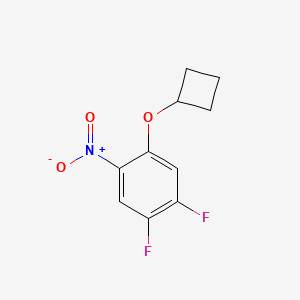
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is an organic compound with the molecular formula C10H9F2NO3 This compound is characterized by the presence of a cyclobutoxy group, two fluorine atoms, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene typically involves the following steps:
Cyclobutoxylation: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitro-substituted benzene derivative with cyclobutanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a strong base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: The major product is 1-Cyclobutoxy-4,5-difluoro-2-aminobenzene.
Substitution: Depending on the nucleophile, products can include 1-Cyclobutoxy-4-amino-5-fluoro-2-nitrobenzene or 1-Cyclobutoxy-4-thio-5-fluoro-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclobutoxy-4-fluoro-2-nitrobenzene: Similar structure but with only one fluorine atom.
1-Cyclobutoxy-4,5-dichloro-2-nitrobenzene: Similar structure but with chlorine atoms instead of fluorine.
1-Cyclobutoxy-4,5-difluoro-2-aminobenzene: The amino derivative of the compound.
Uniqueness
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is unique due to the combination of the cyclobutoxy group, two fluorine atoms, and a nitro group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9F2NO3 |
|---|---|
Molekulargewicht |
229.18 g/mol |
IUPAC-Name |
1-cyclobutyloxy-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C10H9F2NO3/c11-7-4-9(13(14)15)10(5-8(7)12)16-6-2-1-3-6/h4-6H,1-3H2 |
InChI-Schlüssel |
AOGCIOQQBKDEHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


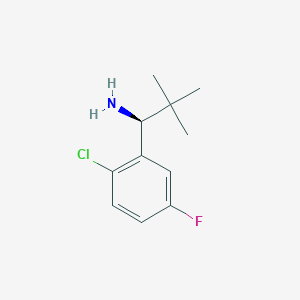
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)
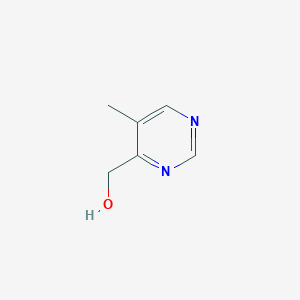
![1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033918.png)
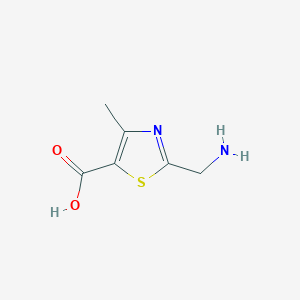
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)


![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
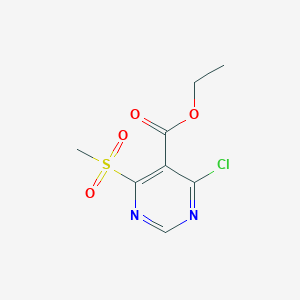
![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)
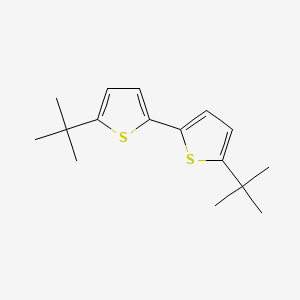
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
